N-(4-Methoxy-phenyl)-acetamidine; hydrochloride
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Overview
Description
N’-(4-methoxyphenyl)ethanimidamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanimidamide. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of N’-(4-methoxyphenyl)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imidamide group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: 4-hydroxyphenyl ethanimidamide
Reduction: 4-methoxyphenyl ethylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-(4-methoxyphenyl)ethanimidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethanimidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy(4-methoxyphenyl)ethanimidamide
- 2-(4-methoxyphenyl)ethanimidamide hydrochloride
- 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride
Uniqueness
N’-(4-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
NRXRTIIMUZLBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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